C22 Ceramide

Vue d'ensemble

Description

Le C22-Céramide, également connu sous le nom de N-béhénoyl-D-érythro-sphingosine, est un sphingolipide bioactif. Les céramides sont une classe de sphingolipides qui jouent des rôles cruciaux dans les processus cellulaires, notamment la différenciation cellulaire, la prolifération et l'apoptose. Le C22-Céramide se caractérise par sa longue chaîne acyle, qui comprend 22 atomes de carbone. Ce composé est impliqué dans diverses fonctions biologiques et a été étudié pour ses applications thérapeutiques potentielles dans des maladies telles que le cancer, le diabète et les maladies cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le C22-Céramide peut être synthétisé par plusieurs méthodes. Une approche courante implique la condensation de la sphingosine avec l'acide béhénique (acide docosanoïque) en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP). La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit résultant est ensuite purifié par chromatographie sur colonne .

Méthodes de production industrielle : La production industrielle du C22-Céramide implique souvent l'utilisation de procédés biotechnologiques. La fermentation microbienne utilisant des levures ou des bactéries génétiquement modifiées peut produire de grandes quantités de sphingosine, qui est ensuite acylée avec de l'acide béhénique pour former du C22-Céramide. Cette méthode est avantageuse en raison de sa capacité d'échelle et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le C22-Céramide subit diverses réactions chimiques, notamment :

Oxydation : Le C22-Céramide peut être oxydé pour former du céramide-1-phosphate, un lipide bioactif impliqué dans la signalisation cellulaire.

Réduction : La réduction du C22-Céramide peut produire du dihydrocéramide, qui a des fonctions biologiques distinctes par rapport au céramide.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou céramide kinase en présence d'ATP.

Réduction : Borohydrure de sodium ou dihydrocéramide synthase.

Substitution : Phosphocholine transférase en présence de phosphatidylcholine.

Principaux produits :

- Céraramide-1-phosphate

- Dihydrocéramide

- Sphingomyéline

4. Applications de la recherche scientifique

Le C22-Céramide a de nombreuses applications de recherche scientifique :

- Chimie : Utilisé comme composé modèle pour étudier les propriétés et les fonctions des céramides dans les bicouches lipidiques et les membranes.

- Biologie : Enquête sur son rôle dans les voies de signalisation cellulaire, en particulier celles impliquées dans l'apoptose et l'autophagie.

- Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, du diabète et des maladies cardiovasculaires. Le C22-Céramide s'est avéré induire l'apoptose dans les cellules cancéreuses et améliorer la sensibilité à l'insuline dans les modèles diabétiques .

- Industrie : Utilisé dans le développement de produits de soins de la peau en raison de sa capacité à améliorer la barrière cutanée et à retenir l'humidité .

5. Mécanisme d'action

Le C22-Céramide exerce ses effets par plusieurs mécanismes :

- Apoptose : Le C22-Céramide favorise l'apoptose en activant les caspases et d'autres protéines pro-apoptotiques. Il perturbe également l'intégrité de la membrane mitochondriale, conduisant à la libération du cytochrome c et à l'activation de la voie apoptotique intrinsèque.

- Signalisation cellulaire : Le C22-Céramide module diverses voies de signalisation, notamment la voie des protéines kinases activées par les mitogènes (MAPK) et la voie des protéines kinases C (PKC). Il agit comme un second messager dans ces voies, influençant les réponses cellulaires au stress et à l'inflammation .

- Cibles moléculaires : Le C22-Céramide cible plusieurs protéines, notamment les protéines phosphatases activées par le céramide (CAPP) et les protéines kinases activées par le céramide (CAPK), qui régulent la progression du cycle cellulaire et l'apoptose .

Applications De Recherche Scientifique

Metabolic Health and Cardiovascular Disease

Recent studies have highlighted the role of ceramides, particularly C22 ceramide, in metabolic health and cardiovascular disease. Elevated levels of ceramides are associated with increased insulin resistance and cardiovascular risks. However, specific very-long-chain ceramides like C22 have been linked to a reduced incidence of coronary heart disease and all-cause mortality.

Case Study: Framingham Heart Study

- Objective : To investigate the genetic architecture of circulating ceramides.

- Findings : Increased plasma concentrations of this compound were associated with a decreased risk of coronary heart disease and heart failure. For each 3-unit increase in plasma C22 levels, the relative risks for coronary heart disease, heart failure, and all-cause mortality were significantly lower (0.79, 0.75, and 0.78 respectively) after adjusting for traditional cardiovascular risk factors .

Dermatological Applications

This compound plays a crucial role in skin barrier function and hydration. It is a key component of the stratum corneum lipid matrix, which is essential for maintaining skin integrity.

Research Findings

- Studies have shown that topical application of this compound can improve skin barrier properties by enhancing the lipid composition of the stratum corneum. This results in better hydration and protection against environmental stressors .

- Clinical Implications : Products containing this compound are being developed for treating dry skin conditions and enhancing overall skin health.

Cellular Signaling and Apoptosis

This compound is involved in various cellular signaling pathways, particularly those related to apoptosis (programmed cell death). It acts as a second messenger in signaling cascades that regulate cell survival and death.

Mechanistic Insights

- This compound has been shown to permeabilize mitochondrial membranes during apoptosis, facilitating the release of pro-apoptotic factors . This property makes it a target for cancer research where modulation of apoptosis is critical for therapeutic interventions.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been implicated in regulating stress responses in neuronal cells.

Case Study: Neuroprotection Mechanism

- In models of neurodegeneration, this compound has been shown to activate protective pathways that enhance cellular resilience against stressors . This suggests potential applications in treating neurodegenerative diseases.

Summary Table of Applications

Mécanisme D'action

C22-Ceramide can be compared with other ceramides based on their acyl chain length and biological functions:

- C16-Ceramide: Known for its role in promoting apoptosis and inhibiting cell proliferation. It forms larger channels in membranes compared to C22-Ceramide .

- C18-Ceramide: Involved in metabolic dysfunction and cardiac function decline. It has a shorter acyl chain and different biophysical properties compared to C22-Ceramide .

- C24-Ceramide: Essential for maintaining a functional skin barrier. It has a longer acyl chain and is involved in different cellular processes compared to C22-Ceramide .

Uniqueness of C22-Ceramide: C22-Ceramide is unique due to its specific acyl chain length, which influences its biophysical properties and biological functions. It has distinct roles in cell signaling and apoptosis compared to other ceramides, making it a valuable compound for research and therapeutic applications .

Comparaison Avec Des Composés Similaires

Le C22-Céramide peut être comparé à d'autres céramides en fonction de la longueur de leur chaîne acyle et de leurs fonctions biologiques :

- C16-Céramide : Connu pour son rôle dans la promotion de l'apoptose et l'inhibition de la prolifération cellulaire. Il forme des canaux plus importants dans les membranes par rapport au C22-Céramide .

- C18-Céramide : Impliqué dans le dysfonctionnement métabolique et le déclin de la fonction cardiaque. Il a une chaîne acyle plus courte et des propriétés biophysiques différentes par rapport au C22-Céramide .

- C24-Céramide : Essentiel pour maintenir une barrière cutanée fonctionnelle. Il a une chaîne acyle plus longue et est impliqué dans différents processus cellulaires par rapport au C22-Céramide .

Unicité du C22-Céramide : Le C22-Céramide est unique en raison de la longueur spécifique de sa chaîne acyle, qui influence ses propriétés biophysiques et ses fonctions biologiques. Il a des rôles distincts dans la signalisation cellulaire et l'apoptose par rapport aux autres céramides, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Composés similaires :

- C16-Céramide

- C18-Céramide

- C24-Céramide

Activité Biologique

C22 ceramide, a member of the sphingolipid family, plays a crucial role in various biological processes, including cell signaling, apoptosis, and cellular metabolism. This article explores the biological activity of this compound through a detailed examination of its biochemical properties, clinical implications, and relevant research findings.

Overview of Ceramides

Ceramides are bioactive sphingolipids formed by the condensation of sphingosine and fatty acids. They are integral components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. This compound (C22:0) specifically is synthesized by ceramide synthases that utilize acyl-CoA substrates of varying chain lengths.

Synthesis and Metabolism:

this compound is primarily synthesized by ceramide synthases 2 and 3 (CERS2 and CERS3), which are responsible for creating very-long-chain ceramides. These enzymes play a pivotal role in maintaining sphingolipid homeostasis within cells. The synthesis occurs via both de novo pathways and salvage pathways, where sphingolipids are recycled from sphingosine .

Role in Cellular Functions:

this compound is implicated in several cellular functions:

- Apoptosis: It acts as a pro-apoptotic signal, promoting programmed cell death in response to stressors.

- Inflammation: Elevated levels of ceramides can trigger inflammatory responses, linking them to various chronic diseases .

- Metabolic Regulation: this compound influences insulin signaling pathways, with high levels being associated with insulin resistance and metabolic disorders .

Clinical Implications

Recent studies have highlighted the significance of this compound in cardiovascular health and metabolic diseases:

- Cardiovascular Disease (CVD): Elevated plasma levels of this compound have been linked to increased risks of coronary heart disease (CHD) and heart failure. For instance, a study indicated that higher plasma concentrations of specific very-long-chain ceramides were associated with a decreased risk of CHD and heart failure .

- Type 2 Diabetes (T2D): Research has shown that certain ceramides, including C22:0, correlate with T2D risk. In one study, elevated levels were associated with higher odds of developing T2D in a cohort study involving diverse populations .

Case Studies and Data Tables

- Genome-Wide Association Studies (GWAS):

A GWAS identified significant single nucleotide polymorphisms (SNPs) associated with plasma concentrations of C22:0 ceramide. Notably:

| SNP | Association with C22:0 Levels | p-value |

|---|---|---|

| rs4814175 | -3% | 2.83E-11 |

| rs168622 | -10% | 9.94E-09 |

-

Clinical Observations:

A cohort study demonstrated that patients with higher baseline levels of plasma this compound had lower incidences of cardiovascular events over a follow-up period . -

Metabolic Studies:

Experimental models showed that reduced activity of CERS2 led to diminished levels of long-chain ceramides, including C22:0, affecting liver function and overall lipid metabolism .

Propriétés

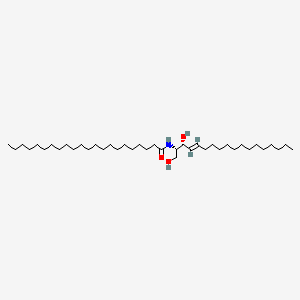

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-GLQCRSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27888-44-4 | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.